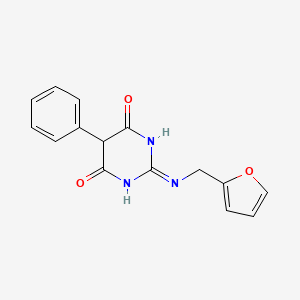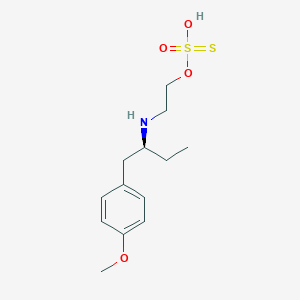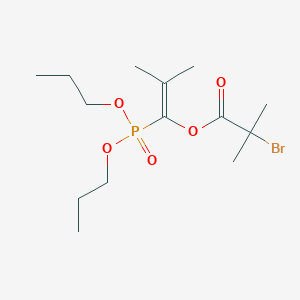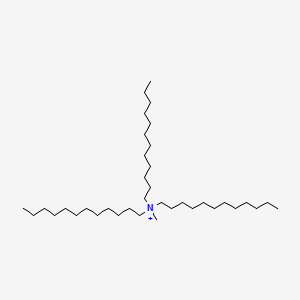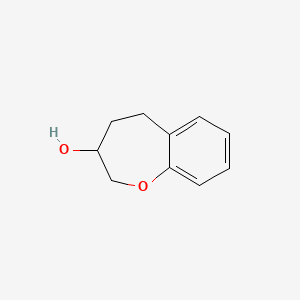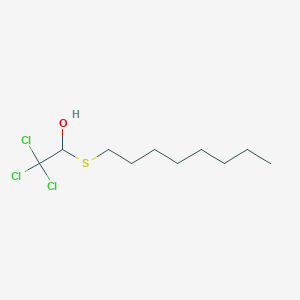
2,2,2-Trichloro-1-(octylsulfanyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-(octylsulfanyl)ethanol is a chemical compound with the molecular formula C10H19Cl3OS It is a derivative of ethanol where the hydrogen atoms at position 2 are replaced by chlorine atoms, and an octylsulfanyl group is attached to the carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(octylsulfanyl)ethanol typically involves the reaction of 2,2,2-trichloroethanol with an octylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-1-(octylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloro group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-(octylsulfanyl)ethanol has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-1-(octylsulfanyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trichloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The octylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethanol: A simpler analog without the octylsulfanyl group, known for its use as a sedative and hypnotic.
2,2,2-Trichloroethyl alcohol: Another related compound with similar chemical properties but different applications.
Uniqueness
2,2,2-Trichloro-1-(octylsulfanyl)ethanol is unique due to the presence of both trichloro and octylsulfanyl groups, which confer distinct chemical and biological properties. Its combination of lipophilicity and reactivity makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
36061-32-2 |
|---|---|
Molekularformel |
C10H19Cl3OS |
Molekulargewicht |
293.7 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-octylsulfanylethanol |
InChI |
InChI=1S/C10H19Cl3OS/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h9,14H,2-8H2,1H3 |
InChI-Schlüssel |
UZLDVMQATAQSJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


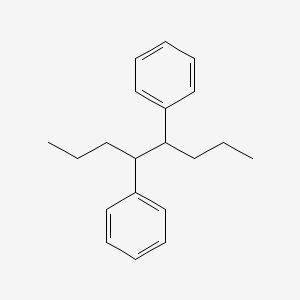

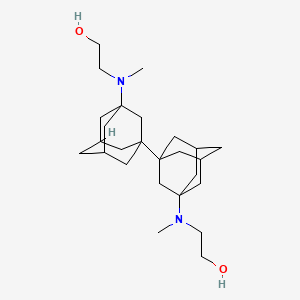

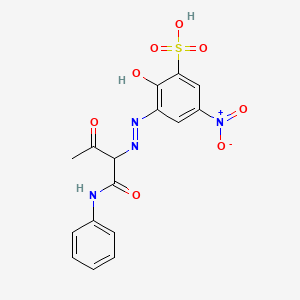
phosphanium bromide](/img/structure/B14666925.png)
